molecular formula C16H14O3 B8814436 (E)-3-(4-(Benzyloxy)phenyl)acrylic acid

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Cat. No.: B8814436
M. Wt: 254.28 g/mol
InChI Key: HCMSDYVKYZIYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid, also known as 3-[4-(phenylmethoxy)phenyl]-2-propenoic acid, is an organic compound with the molecular formula C16H14O3. This compound is part of the cinnamic acid derivatives family, characterized by the presence of a phenyl group attached to an acrylic acid moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 4-(phenylmethoxy)benzoic acid.

    Reduction: Formation of 3-[4-(phenylmethoxy)phenyl]propanoic acid.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-methoxyphenyl)-:

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:

    2-Propenoic acid, 3-phenyl-:

Uniqueness

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)

InChI Key

HCMSDYVKYZIYGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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